(2E)-2-(hydroxyimino)isocaproic acid
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Overview
Description
(2E)-2-(hydroxyimino)isohexanoic acid is a monocarboxylic acid that is 4-methylpentanoic acid in which both methylene hydrogens at positions 2 have been replaced by a hydroxyimino (the E-geoisomer). It is a ketoxime and a monocarboxylic acid. It derives from an isocaproic acid.
Scientific Research Applications
Biochemical Analysis : Isocaproic acid has been identified as a product of cholesterol metabolism in bovine corpus luteum. A method using gas chromatography for its detection and quantification has been developed, aiding the study of steroid hormone biosynthesis (Lantos et al., 1964).
Chelating Properties : Research on 2-(Hydroxyimino)propanohydroxamic acid, a derivative of alanine, shows that it is a more powerful chelating agent for Cu2+ and Ni2+ ions than alanine and its other analogues (Dobosz et al., 1998).
Antifungal Activity : 2-Hydroxyisocaproic acid (HICA) has demonstrated broad antifungal activity against Candida and Aspergillus species, suggesting its potential use in topical therapy for multispecies superficial infections (Sakko et al., 2014).
Infrared Spectroscopy : The infrared spectra of 2-(hydroxyimino)propanohydroxamic acid have been recorded, aiding the understanding of its structural properties (Kaczor et al., 2003).
Metabolism in Diseases : The compound has been studied in relation to branched-chain amino acids metabolism, providing insights into certain metabolic diseases (Jakobs et al., 1984).
Synthetic Chemistry : It has been used in synthetic chemistry, for example, in the synthesis of novel indole derivatives (Garbe et al., 2000).
Pharmacological Research : The compound has been involved in pharmacological research, like designing inhibitors against enzymes, demonstrating its potential in drug development (Ganapathy et al., 2014).
properties
Product Name |
(2E)-2-(hydroxyimino)isocaproic acid |
---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)3-5(7-10)6(8)9/h4,10H,3H2,1-2H3,(H,8,9)/b7-5+ |
InChI Key |
BXFMNNVJFIGVDJ-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)C/C(=N\O)/C(=O)O |
SMILES |
CC(C)CC(=NO)C(=O)O |
Canonical SMILES |
CC(C)CC(=NO)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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